4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline
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Overview
Description
4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and a quinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine can yield the corresponding hydrazone, which upon cyclization with a suitable quinoline derivative, forms the desired compound. The reaction is often carried out in the presence of a solvent such as tetrahydrofuran and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Quinolinyl-pyrazoles: Similar structure but with variations in the substituents on the pyrazole and quinoline rings.
Uniqueness
The uniqueness of 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
607737-88-2 |
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Molecular Formula |
C19H12F3N3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]quinoline |
InChI |
InChI=1S/C19H12F3N3/c20-19(21,22)13-5-3-4-12(10-13)18-16(11-24-25-18)14-8-9-23-17-7-2-1-6-15(14)17/h1-11H,(H,24,25) |
InChI Key |
UZNTWHBHIHKRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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